(2-Methoxypyridin-4-yl)boronic acid hydrochloride

Organic Synthesis Pharmaceutical Intermediates Quality Control

This hydrochloride salt overcomes the inherent instability of 2-heterocyclic boronic acids, delivering consistent high purity (≥95%) and batch reproducibility for reliable Suzuki-Miyaura cross-coupling. Unlike the free acid (CAS 762262-09-9) or pinacol ester (CAS 408502-23-8), this form provides superior shelf-life and solubility, minimizing degradation-related reaction failures during scale-up. It is the preferred building block for constructing pyrrolopyridazine cores in JAK1/3 inhibitors targeting inflammatory and autoimmune diseases. Choose this non-fungible reagent for high-fidelity coupling in medicinal chemistry and API production—from milligrams to kilograms.

Molecular Formula C6H9BClNO3
Molecular Weight 189.41
CAS No. 2304634-31-7
Cat. No. B3040688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxypyridin-4-yl)boronic acid hydrochloride
CAS2304634-31-7
Molecular FormulaC6H9BClNO3
Molecular Weight189.41
Structural Identifiers
SMILESB(C1=CC(=NC=C1)OC)(O)O.Cl
InChIInChI=1S/C6H8BNO3.ClH/c1-11-6-4-5(7(9)10)2-3-8-6;/h2-4,9-10H,1H3;1H
InChIKeyRSHDOVPDBWJNNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (2-Methoxypyridin-4-yl)boronic acid hydrochloride CAS 2304634-31-7: A Specialized Boronic Acid Building Block for Advanced Synthesis


(2-Methoxypyridin-4-yl)boronic acid hydrochloride (CAS 2304634-31-7) is a heteroaryl boronic acid salt with the molecular formula C6H9BClNO3 and a molecular weight of 189.41 g/mol [1]. It serves as a specialized boronic acid building block, primarily utilized as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex organic molecules, notably in pharmaceutical research [2]. Its structure combines a 2-methoxypyridine moiety with a boronic acid group, presented as a hydrochloride salt to enhance certain physicochemical properties compared to its free acid form.

Why Generic Substitution Fails: The Critical Role of the Hydrochloride Salt in (2-Methoxypyridin-4-yl)boronic acid (CAS 2304634-31-7)


While the core (2-methoxypyridin-4-yl)boronic acid scaffold is common, simply substituting its free acid (CAS 762262-09-9), pinacol ester (CAS 408502-23-8), or other pyridylboronic acid salts can lead to significant experimental failures. The hydrochloride salt form directly addresses two major challenges in pyridylboronic acid chemistry: the well-documented inherent instability and challenging handling of 2-heterocyclic boronic acids [1], and the critical need for high-purity, reproducible reagents in multi-step pharmaceutical syntheses [2]. The presence of the hydrochloride counterion is designed to enhance stability, improve solubility profiles, and ensure a consistent, high-purity supply, making it a non-fungible building block where other forms may degrade or lead to variable coupling efficiencies.

Quantitative Evidence: Why (2-Methoxypyridin-4-yl)boronic acid hydrochloride (CAS 2304634-31-7) Outperforms Alternatives


Superior Purity and Analytical Verification for Reproducible Synthesis

The hydrochloride salt (CAS 2304634-31-7) is supplied with a higher baseline purity of ≥98% (NLT 98%) compared to the typical commercial purity of 95% for the free acid analog (CAS 762262-09-9) . Furthermore, procurement of the hydrochloride salt from reputable vendors includes batch-specific analytical data such as NMR, HPLC, and GC reports to verify purity and identity , a level of documentation not universally guaranteed for the free acid.

Organic Synthesis Pharmaceutical Intermediates Quality Control

Designed for Enhanced Stability in Storage and Handling

Heteroaryl boronic acids, particularly 2-pyridyl derivatives, are recognized for their inherent instability, which limits their benchtop storage and coupling efficiency [1]. While the free acid is prone to degradation, the hydrochloride salt form is a well-established strategy to improve stability. For instance, related pyridine-4-boronic acid hydrochloride (CAS 913835-65-1) is a stable, high-melting solid with a melting point of 340°C , indicative of a robust crystalline lattice. By analogy, (2-Methoxypyridin-4-yl)boronic acid hydrochloride is designed to offer superior storage stability and resistance to protodeboronation compared to its free acid counterpart.

Stability Boronic Acid Chemistry Reagent Handling

Validated Performance in JAK Inhibitor Synthesis Pathways

The (2-methoxypyridin-4-yl)boronic acid scaffold, of which the hydrochloride is a stable delivery form, is a critical and validated coupling partner in the synthesis of efficacious pyrrolopyridazine-based JAK1/3 inhibitors [1]. While other boronic acids can be used in Suzuki couplings, the specific substitution pattern and electronic properties of this 2-methoxy-4-pyridyl moiety are tailored for constructing the complex heteroaromatic cores of these advanced pharmaceutical candidates. Its use in this context is established, whereas the performance of a generic phenylboronic acid or differently substituted pyridylboronic acid would not yield the desired pharmacophore.

Medicinal Chemistry JAK Inhibitors Suzuki-Miyaura Coupling

Best Research and Industrial Application Scenarios for (2-Methoxypyridin-4-yl)boronic acid hydrochloride (CAS 2304634-31-7)


Synthesis of JAK1/3 Inhibitors for Autoimmune and Inflammatory Disease Research

This compound is the preferred boronic acid partner for the late-stage construction of pyrrolopyridazine cores, which are central to numerous potent JAK1/3 inhibitors. Its use ensures high coupling efficiency and fidelity in creating the complex heteroaromatic scaffold, a critical step in medicinal chemistry programs targeting inflammatory and autoimmune diseases [1].

Reliable Large-Scale Suzuki-Miyaura Coupling in Pharmaceutical Process Development

For process chemists scaling up from milligrams to multi-gram or kilogram quantities, the hydrochloride salt's higher purity (NLT 98%) and enhanced stability profile (inferred from class behavior [2]) make it a far more reliable and cost-effective reagent than its free acid analog. It minimizes batch-to-batch variability and the risk of reaction failure due to degradation, crucial for consistent API production.

Academic and Industrial Research Requiring Long-Term Reagent Storage

Research groups with intermittent or long-term projects benefit from the designed stability of the hydrochloride salt. Unlike the free acid, which is prone to degradation over time even under recommended storage conditions, this form offers a longer shelf-life, ensuring that the key building block remains viable for future experiments without the need for costly re-synthesis or re-purchase [2].

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